

An In-depth Technical Guide to the Solubility of 4-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Iodophenylboronic acid*

Cat. No.: B1212881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-iodophenylboronic acid**, a critical parameter for its application in organic synthesis, medicinal chemistry, and materials science. Understanding the solubility of this versatile reagent is paramount for reaction optimization, purification, and formulation development. This document summarizes the available quantitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

The publicly available quantitative solubility data for **4-iodophenylboronic acid** is currently limited. The following table summarizes the known solubility in water. It is important to note that boronic acids can undergo dehydration to form boroxines, which can influence solubility measurements.

Solvent	Temperature (°C)	Solubility
Water	Not Specified	25 g/L

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for **4-iodophenylboronic acid** in a range of common organic solvents.

Qualitative Solubility Profile:

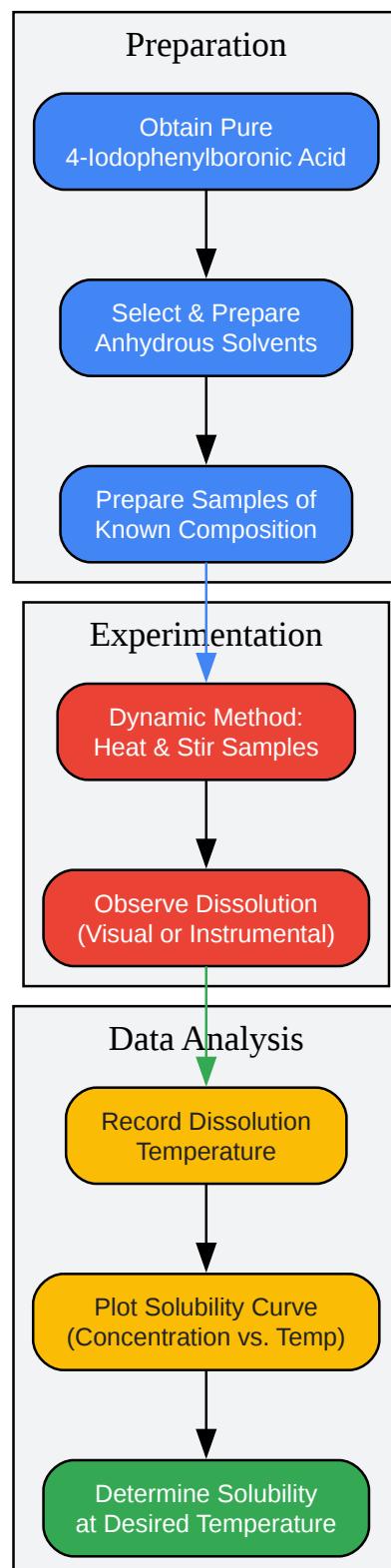
Based on the general behavior of phenylboronic acids, **4-iodophenylboronic acid** is expected to exhibit higher solubility in polar aprotic and protic solvents and lower solubility in nonpolar solvents. Expected solubility trends are as follows:

- High Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone, Methanol, Ethanol
- Moderate Solubility: Chloroform, Dichloromethane
- Low to Insoluble: Toluene, Hexane, Cyclohexane

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following is a detailed protocol for the experimental determination of solubility using a dynamic (polythermal) method. This method involves visually or instrumentally observing the dissolution temperature of a solid-liquid mixture of known composition.

2.1 Materials and Equipment


- **4-Iodophenylboronic acid** (analytical grade)
- Solvent of interest (anhydrous, analytical grade)
- Analytical balance (± 0.1 mg)
- Sealed glass vials or test tubes
- Heating and stirring plate with a temperature probe (± 0.1 °C accuracy)
- Luminance probe or a laser beam and detector to monitor turbidity
- Vortex mixer
- Syringe filters (0.45 μ m)

2.2 Experimental Procedure

- Preparation of Samples:
 - Accurately weigh a series of different masses of **4-iodophenylboronic acid** into separate, sealable glass vials.
 - To each vial, add a precise volume or mass of the desired solvent to create a range of compositions.
- Equilibration and Measurement:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials on a heating and stirring plate.
 - Begin stirring and slowly heat the samples at a controlled rate (e.g., 0.5 °C/min).
 - Monitor the turbidity of the solution. The dissolution temperature is the point at which the last solid particles disappear, resulting in a clear solution. This can be determined visually or by a sharp increase in light transmittance measured by a luminance probe.[1]
- Data Analysis:
 - Record the temperature at which each sample of known concentration becomes fully dissolved.
 - Plot the mole fraction or concentration of **4-iodophenylboronic acid** against the dissolution temperature to generate a solubility curve.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like **4-iodophenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental solubility determination.

Conclusion

While there is a notable gap in the published literature regarding the comprehensive solubility of **4-iodophenylboronic acid** in organic solvents, its aqueous solubility is established. This guide provides a robust experimental framework for researchers to determine the solubility in their specific systems of interest. Such empirical data is invaluable for the effective and efficient use of this important building block in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of 4-Iodophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212881#4-iodophenylboronic-acid-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com